molecular formula C13H13NO4 B2895054 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- CAS No. 1380109-77-2

4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)-

Cat. No.: B2895054
CAS No.: 1380109-77-2
M. Wt: 247.25
InChI Key: WXDZAAMYPHQHOA-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- is a chemical compound belonging to the class of pyridinones. Known for its distinctive structure featuring a hydroxy group and a phenylmethoxy substituent, this compound holds significance in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common route involves the cyclization of suitable precursors under specific conditions, such as the use of base or acid catalysts and controlled temperature settings. Purification is often achieved through methods like recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthesis pathways to ensure high yields and purity. Techniques such as continuous flow chemistry and large-scale crystallization can be employed to meet industrial demand.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.

  • Reduction: Reduction to corresponding alcohols or other reduced forms.

  • Substitution: Reacts with different nucleophiles to substitute functional groups.

Common Reagents and Conditions

Reactions involving this compound often use reagents like:

  • Sodium borohydride (for reduction)

  • Potassium permanganate (for oxidation)

  • Nucleophiles such as amines or thiols (for substitution)

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4(1H)-Pyridinone, 1-hydroxy-2-(hydroxymethyl)-5-(phenylmethoxy)- serves as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and biochemical pathways due to its structural similarity to certain biological molecules.

Medicine

In medicine, derivatives of this compound can be investigated for potential pharmacological properties, including antimicrobial or antiviral activities.

Industry

Industrially, it might be utilized in the synthesis of specialized polymers or as a precursor in the manufacture of fine chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors. Its hydroxy and phenylmethoxy groups allow it to form specific bonds and undergo reactions within biological systems, influencing pathways related to its structure and reactivity.

Comparison with Similar Compounds

List of Similar Compounds

  • 2-Hydroxy-4(1H)-pyridinone

  • 5-Hydroxy-1-methyl-2(1H)-pyridinone

  • 1-Hydroxy-2-methyl-4(1H)-pyridinone

Each of these similar compounds varies slightly in structure, leading to differences in reactivity and application areas.

Properties

IUPAC Name

1-hydroxy-2-(hydroxymethyl)-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-8-11-6-12(16)13(7-14(11)17)18-9-10-4-2-1-3-5-10/h1-7,15,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDZAAMYPHQHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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